

# chlorphenesin carbamate HPLC analytical method development

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## Compound of Interest

Compound Name: Chlorphenesin Carbamate

CAS No.: 126632-50-6

Cat. No.: B1178527

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An HPLC (High-Performance Liquid Chromatography) analytical method is crucial for the quantitative determination of **Chlorphenesin Carbamate** in bulk drug and pharmaceutical dosage forms. This application note details the development and validation of a simple, precise, and stability-indicating reversed-phase HPLC (RP-HPLC) method suitable for quality control and stability studies.

**Chlorphenesin carbamate** is a centrally acting skeletal muscle relaxant used to treat muscle pain and spasms.[1][2] Its carbamate ester structure makes it susceptible to hydrolysis, necessitating a stability-indicating method that can separate the active pharmaceutical ingredient (API) from its potential degradation products.[3][4]

## Physicochemical Properties

Understanding the physicochemical properties of **chlorphenesin carbamate** is fundamental to developing a robust analytical method, particularly for selecting appropriate solvents for sample and standard preparation.

Property	Value	Reference
Chemical Name	3-(4-chlorophenoxy)-2-hydroxypropyl carbamate	[5]
Molecular Formula	C10H12ClNO4	[1][5]
Molecular Weight	245.66 g/mol	[1][5]
Melting Point	88 - 91 °C	[1][6]
Solubility	Freely soluble in methanol and ethanol (95%); slightly soluble in water.	[5][6]
UV Maximum ( $\lambda_{max}$ )	~280 nm	[6]

## HPLC Method Development Strategy

The goal is to develop a stability-indicating RP-HPLC method capable of separating **chlorphenesin carbamate** from its impurities and degradation products. A reversed-phase method using a C18 column is chosen for its versatility and robustness in analyzing moderately polar compounds.

Caption: HPLC method development workflow.

## Experimental Protocols

### Instrumentation and Reagents

- Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a Photodiode Array (PDA) or UV detector.
- Column: C18, 250 mm x 4.6 mm, 5  $\mu$ m particle size.
- Reagents: HPLC grade methanol, acetonitrile, and water. Analytical grade ortho-phosphoric acid, sodium hydroxide, hydrochloric acid, and hydrogen peroxide.
- Standard: **Chlorphenesin Carbamate** Reference Standard.

## Optimized Chromatographic Conditions

The following conditions were optimized to achieve a symmetric peak with adequate retention and resolution.

Parameter	Condition
Mobile Phase	Methanol : Water (55:45, v/v)
Column	C18 (250 mm x 4.6 mm, 5 $\mu$ m)
Flow Rate	1.0 mL/min
Detection Wavelength	280 nm
Column Temperature	25 °C
Injection Volume	10 $\mu$ L
Run Time	15 minutes

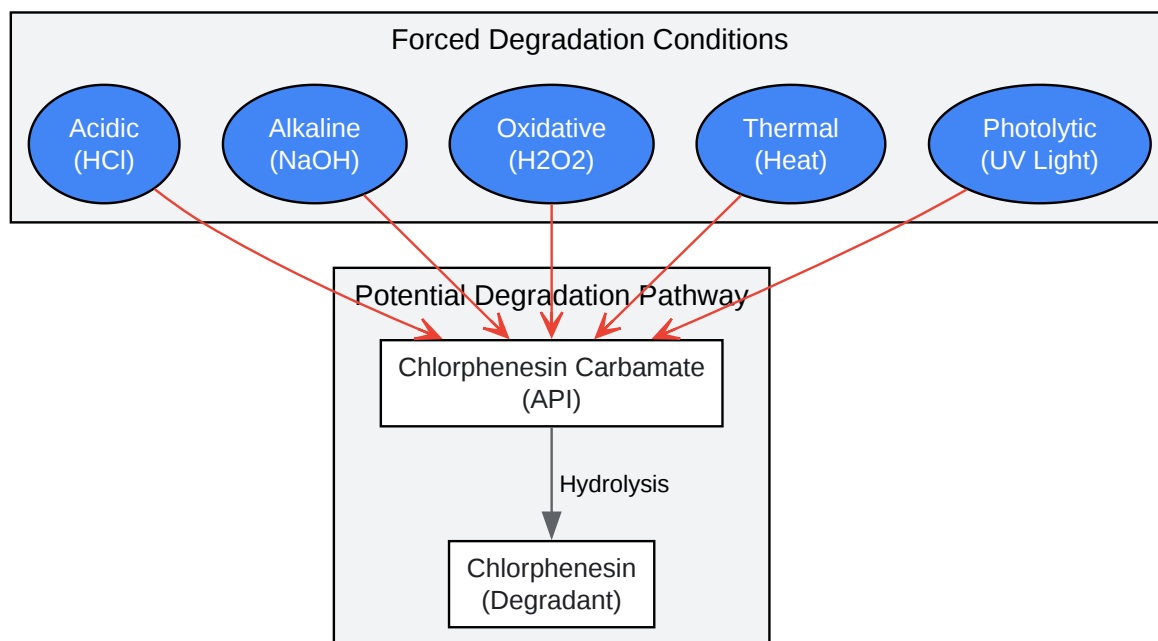
## Solution Preparation

- Standard Stock Solution (1000  $\mu$ g/mL): Accurately weigh 100 mg of **Chlorphenesin Carbamate** Reference Standard into a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.
- Working Standard Solution (100  $\mu$ g/mL): Pipette 10 mL of the Standard Stock Solution into a 100 mL volumetric flask and dilute to volume with the mobile phase.
- Sample Solution (100  $\mu$ g/mL): For a tablet formulation, weigh and powder 20 tablets. Transfer a quantity of powder equivalent to 100 mg of **chlorphenesin carbamate** into a 100 mL volumetric flask. Add approximately 70 mL of methanol, sonicate for 15 minutes, and dilute to volume. Further dilute 10 mL of this solution to 100 mL with the mobile phase. Filter through a 0.45  $\mu$ m syringe filter before injection.

## Forced Degradation Studies

Forced degradation studies are essential to establish the stability-indicating nature of the method. The primary degradation product in acidic and alkaline conditions is expected to be

chlorphenesin, formed by the hydrolysis of the carbamate ester linkage.[3]



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Caption: Forced degradation stress conditions and pathway.

## Protocol for Forced Degradation

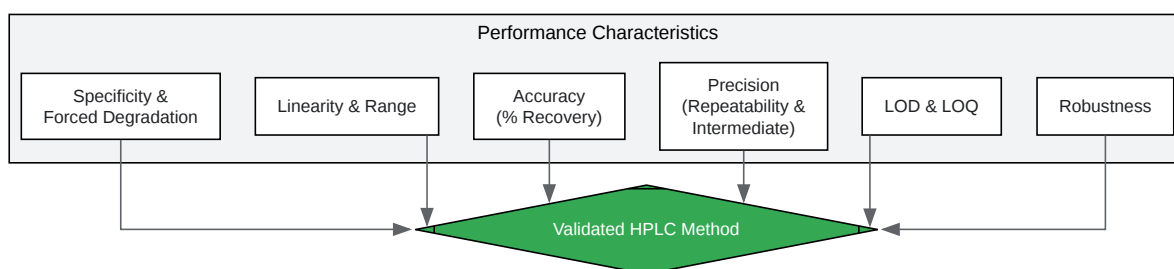
A stock solution of **chlorphenesin carbamate** (1000 µg/mL) is used for all stress conditions. After exposure, solutions are neutralized (if necessary) and diluted with the mobile phase to a final concentration of 100 µg/mL before analysis.

Stress Condition	Protocol
Acid Hydrolysis	5 mL of stock + 5 mL of 1N HCl; heat at 80°C for 4 hours.
Alkaline Hydrolysis	5 mL of stock + 5 mL of 1N NaOH; heat at 80°C for 2 hours.
Oxidative Degradation	5 mL of stock + 5 mL of 30% H <sub>2</sub> O <sub>2</sub> ; keep at room temp for 24 hours.
Thermal Degradation	Keep the solid drug in a hot air oven at 105°C for 48 hours, then prepare solution.
Photolytic Degradation	Expose the solid drug to UV light (254 nm) for 7 days, then prepare solution.

The method's specificity is confirmed if the **chlorphenesin carbamate** peak is well-resolved from all degradation product peaks, and the peak purity passes the acceptance criteria (purity angle < purity threshold) using a PDA detector.

## Method Validation Protocol

The developed method must be validated according to International Council for Harmonisation (ICH) guidelines to ensure it is suitable for its intended purpose.[7][8]



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